2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . This compound features an oxirane (epoxide) ring and a phenyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol typically involves the reaction of glycidol with 2-(2-hydroxyphenyl)ethanol under basic conditions. The reaction proceeds through the formation of an ether linkage between the glycidol and the phenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened under oxidative conditions to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under mild conditions.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive epoxide group.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol involves the reactivity of its epoxide ring. The epoxide ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various products. This reactivity is harnessed in different applications, including organic synthesis and material science .
Comparison with Similar Compounds
Similar Compounds
Glycidol: A simpler epoxide with similar reactivity.
Allyl glycidyl ether: Contains an allyl group, offering different reactivity and applications.
Glycidyl methacrylate: Used in polymer chemistry for its reactive methacrylate group
Uniqueness
2-(2-(Oxiran-2-ylmethoxy)phenyl)ethan-1-ol is unique due to its combination of an epoxide ring and a phenyl group, providing a balance of reactivity and stability. This makes it a valuable compound in various chemical and industrial applications .
Properties
Molecular Formula |
C11H14O3 |
---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-[2-(oxiran-2-ylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H14O3/c12-6-5-9-3-1-2-4-11(9)14-8-10-7-13-10/h1-4,10,12H,5-8H2 |
InChI Key |
QNDZOBZHSUMVSM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=CC=C2CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.